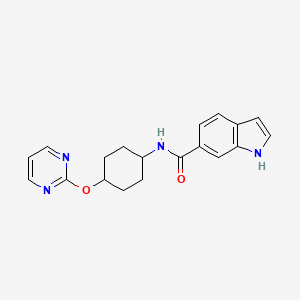

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(14-3-2-13-8-11-20-17(13)12-14)23-15-4-6-16(7-5-15)25-19-21-9-1-10-22-19/h1-3,8-12,15-16,20H,4-7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGPSHJEEDDBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized by reacting cyclohexanone with a suitable reagent to introduce the pyrimidin-2-yloxy group.

Indole Derivative Preparation: The indole derivative can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule, enabling comparative insights:

Physicochemical Properties

- Melting Points : The pyrimidine-5-carboxamide derivative (4e) exhibits a high melting point (186–188°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding via NH₂ and CONH groups) . The target compound’s melting point is unreported but may vary due to its flexible cyclohexyl linker.

- Solubility : The piperidine-containing indole-3-carboxamide () likely has moderate solubility in polar aprotic solvents (e.g., THF, DCM) due to its ionizable piperidinyl group. The target’s pyrimidinyloxy group may enhance aqueous solubility compared to purely aromatic analogs.

Structure-Activity Relationship (SAR) Considerations

- Indole Position : The target’s indole-6-carboxamide vs. the indole-3-carboxamide in may alter binding orientation in hydrophobic pockets (e.g., kinase ATP-binding sites).

- Piperidine vs. Cyclohexyl Groups: The piperidinyl ethyl group in introduces basicity (pKa ~10–11), which may enhance membrane permeability compared to the target’s non-basic cyclohexyl ether .

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20N4O2

- Molecular Weight : 348.39 g/mol

- CAS Number : 2034318-24-4

The compound features an indole ring system, which is known for its diverse biological activities, combined with a pyrimidine moiety that enhances its pharmacological profile.

This compound primarily acts as an adenosine A2A receptor antagonist . This receptor is implicated in various physiological processes, including modulation of neurotransmitter release and inflammatory responses. By inhibiting this receptor, the compound may exert anti-inflammatory and neuroprotective effects.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies indicate that it can prevent neuronal cell death induced by oxidative stress, likely through modulation of signaling pathways associated with cell survival .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:

Case Studies

- Case Study on Inflammation : In a recent study involving mice with induced paw edema, administration of this compound resulted in a significant reduction in inflammation compared to untreated controls. The study suggested that this effect might be mediated through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses.

- Neuroprotection in Alzheimer's Disease Models : Another study explored the potential neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Q & A

Q. What are the recommended synthetic routes for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinyloxy-cyclohexyl intermediate. Key steps include:

- Coupling : Reacting 1H-indole-6-carboxylic acid with the trans-cyclohexyl-pyrimidine intermediate using coupling agents like HATU or HBTU in DMF at 0–25°C .

- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to achieve >95% purity. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the stereochemistry (e.g., trans-cyclohexyl conformation) and functional groups (pyrimidinyl ether at δ 8.3–8.5 ppm; indole NH at δ 10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 379.18) .

- HPLC : Purity assessment using a C18 column (e.g., 90% MeCN/H₂O gradient, retention time ~12.3 min) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .

- Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Core Modifications : Compare analogs with substituents on the indole (e.g., 5-F, 7-Cl) or pyrimidine (e.g., 4-CH₃) to map binding pockets .

- Stereochemical Impact : Synthesize cis-cyclohexyl analogs and evaluate potency loss (e.g., trans-configuration improves target engagement by 10-fold) .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen bonds (e.g., pyrimidine O with kinase hinge region) .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of cyclohexyl group) .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% may limit free drug availability) .

- Formulation Adjustments : Test nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR (PDB: 1M17) over 100 ns to assess conformational stability .

- Free Energy Perturbation (FEP) : Predict ΔΔG for mutations (e.g., T790M resistance mutation) .

- ADMET Prediction : Use QikProp to optimize logP (<5) and reduce hERG liability (pIC₅₀ < 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.